molecular formula C7H16Cl2N4 B6225507 5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride CAS No. 2768327-62-2

5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride

Numéro de catalogue B6225507
Numéro CAS: 2768327-62-2
Poids moléculaire: 227.1
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride (EMMPAD) is a synthetic compound of the pyrazolam family of drugs. It is a centrally active compound with potential therapeutic applications in the treatment of neurological and psychiatric disorders. EMMPAD is a structural analog of the benzodiazepine class of drugs, which are widely used for the treatment of anxiety, insomnia, and other disorders. It is a novel compound with unique pharmacological properties and has been studied extensively in laboratory and preclinical studies.

Applications De Recherche Scientifique

5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride has been studied extensively in laboratory and preclinical studies. It has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal models. It has also been studied for its potential therapeutic applications in the treatment of anxiety, depression, and other psychiatric disorders. In addition, it has been studied for its potential use in the treatment of addiction and pain management.

Mécanisme D'action

The mechanism of action of 5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride is similar to that of benzodiazepines. It binds to the gamma-aminobutyric acid (GABA) receptor and modulates the activity of the GABAergic system. This leads to increased GABAergic neurotransmission and decreased neuronal excitability, resulting in anxiolytic, anticonvulsant, and sedative effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride are similar to those of benzodiazepines. It has anxiolytic, anticonvulsant, and sedative effects. It also has antidepressant and analgesic effects. In addition, it has been shown to have neuroprotective and anti-inflammatory effects.

Avantages Et Limitations Des Expériences En Laboratoire

The major advantage of 5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride for laboratory experiments is its high potency and selectivity for the GABA receptor. It is also a non-toxic compound and is relatively stable in aqueous solutions. The major limitation of 5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride for laboratory experiments is its low solubility in water, which can make it difficult to measure accurately in aqueous solutions.

Orientations Futures

The potential therapeutic applications of 5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride are exciting and warrant further investigation. Future research should focus on the development of more potent and selective compounds and the optimization of the synthesis process. In addition, further studies should be conducted to assess the efficacy and safety of 5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride in clinical settings. Finally, research should also be conducted to explore the potential of 5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride in the treatment of addiction, pain management, and other neurological and psychiatric disorders.

Méthodes De Synthèse

5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride can be synthesized from the reaction of ethylenediamine, methyl amine and pyrazoline. The reaction is initiated by the reaction of ethylenediamine with methyl amine to form a Schiff base, which is then reacted with pyrazoline to form 5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride. The reaction is conducted in aqueous medium and is catalyzed by a base such as sodium hydroxide. The reaction can be completed in a few hours and the product can be isolated by crystallization.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride involves the reaction of 1-methyl-3-amino-1H-pyrazole with ethyl chloroacetate to form 5-(chloromethyl)-1-methyl-1H-pyrazole-3-amine. This intermediate is then reacted with ethylamine to form the final product, which is isolated as the dihydrochloride salt.", "Starting Materials": [ "1-methyl-3-amino-1H-pyrazole", "ethyl chloroacetate", "ethylamine", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: 1-methyl-3-amino-1H-pyrazole is reacted with ethyl chloroacetate in the presence of sodium hydroxide and diethyl ether to form 5-(chloromethyl)-1-methyl-1H-pyrazole-3-amine.", "Step 2: The intermediate from step 1 is then reacted with ethylamine in the presence of hydrochloric acid and water to form 5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride.", "Step 3: The final product is isolated as the dihydrochloride salt by filtration and drying." ] }

Numéro CAS

2768327-62-2

Nom du produit

5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride

Formule moléculaire

C7H16Cl2N4

Poids moléculaire

227.1

Pureté

95

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.